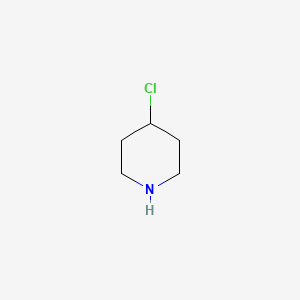

4-Chloropiperidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPBXBUHZSOKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329538 | |

| Record name | 4-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-18-3 | |

| Record name | 4-Chloropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloropiperidine: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloropiperidine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, synthesis and analysis protocols, safety information, and its pivotal role as a synthetic intermediate in the development of various therapeutic agents. This guide distinguishes between this compound (free base) and its more stable hydrochloride salt, providing specific data for each form to aid in research and development.

Core Properties of this compound and its Hydrochloride Salt

This compound is primarily available and handled in its hydrochloride salt form due to the increased stability and ease of handling compared to the free base, which is a liquid.[1] The physicochemical properties of both forms are summarized below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5382-18-3[2] |

| Molecular Formula | C5H10ClN[2] |

| Molecular Weight | 119.59 g/mol [2] |

| Appearance | Colorless to light yellow/orange clear liquid[2] |

| Density | 1.09 g/cm³[2] |

| Boiling Point | 60 °C @ 11 mmHg[2] |

| Refractive Index | n20/D 1.49[2] |

| Storage Temperature | 2 - 8 °C[2] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 5382-19-4[3] |

| Molecular Formula | C5H11Cl2N[1] |

| Molecular Weight | 156.05 g/mol [3] |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 200-201 °C[3] |

| Boiling Point | 216.7 °C @ 760 mmHg[3] |

| Flash Point | 84.9 °C[3] |

| Solubility | Soluble in water and ethanol; slightly soluble in chloroform[1][3] |

| Storage Temperature | Room temperature, under inert atmosphere[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, most commonly involving the chlorination of a 4-hydroxypiperidine (B117109) precursor. The following is a generalized experimental protocol based on common laboratory practices for such transformations.

General Synthesis Protocol: Chlorination of 4-Hydroxypiperidine

This protocol describes a common method for synthesizing this compound hydrochloride from a protected 4-hydroxypiperidine.

Materials:

-

N-protected-4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine)

-

Thionyl chloride (SOCl2) or other chlorinating agents (e.g., oxalyl chloride, phosphorus pentachloride)

-

Anhydrous non-protic solvent (e.g., dichloromethane (B109758) (DCM), chloroform, toluene)

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Hydrochloric acid (HCl) solution (for hydrochloride salt formation)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected-4-hydroxypiperidine in an anhydrous non-protic solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the cooled solution. The reaction is exothermic and may release gas, so controlled addition is crucial.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cooled, stirred saturated solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-protected-4-chloropiperidine.

-

For deprotection (e.g., of a Boc group), dissolve the crude product in a suitable solvent (e.g., dioxane, ethyl acetate) and treat with a strong acid, such as a saturated solution of HCl.

-

Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to yield this compound hydrochloride, which can be further purified by recrystallization.

Analytical Protocols

To ensure the purity and identity of synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).

Typical Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a UV detector.

-

Reverse-phase C18 column.

Typical Parameters:

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm.

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Role in Drug Development and Logical Workflow

This compound is not typically used as a pharmacologically active agent itself. Instead, it serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[2][4] Its utility stems from the reactivity of the C-Cl bond, which allows for nucleophilic substitution, and the secondary amine, which can be functionalized. It is a key building block for drugs targeting neurological and psychiatric disorders.[4]

The following diagram illustrates the logical workflow of utilizing this compound in a typical drug discovery and development pipeline.

Caption: Workflow for the use of this compound in drug development.

Safety Information

Both this compound and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statements |

| 🔥, corrosive | Danger | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.[5] |

Table 4: GHS Hazard Information for this compound Hydrochloride

| Pictogram | Signal Word | Hazard Statements |

| ❗ | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6] |

Precautionary Statements (for Hydrochloride): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[6]

Signaling Pathways

There is no direct evidence to suggest that this compound itself is an active modulator of specific signaling pathways. Its significance in pharmacology is as a scaffold. For example, derivatives of this compound are used to synthesize compounds that act as histamine (B1213489) H4 receptor antagonists, which are relevant in inflammatory pathways, and agents that modulate neurotransmitter systems for the treatment of neurological disorders.[5] The biological activity is therefore a function of the final molecule synthesized using the this compound core.

The following diagram illustrates the conceptual relationship of this compound as a building block for drugs that target various signaling pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C5H10ClN | CID 420932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

Navigating the Solubility Landscape of 4-Chloropiperidine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Chloropiperidine hydrochloride, a pivotal building block in modern drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document consolidates available solubility data, provides a detailed experimental protocol for its determination, and presents visual workflows to facilitate understanding and application in a laboratory setting.

Core Solubility Profile

This compound hydrochloride exhibits a distinct solubility profile that is crucial for its handling, formulation, and application in synthetic chemistry. While precise quantitative data is not extensively available in public literature, a consistent qualitative understanding has been established. The compound is readily soluble in polar protic solvents, demonstrating its hydrophilic nature. Its solubility diminishes in solvents with decreasing polarity.

Table 1: Qualitative Solubility of this compound Hydrochloride

| Solvent Class | Solvent | Solubility |

| Polar Protic | Water | Soluble[1][2][3] |

| Ethanol | Soluble[1] | |

| Methanol | Slightly Soluble[1][4] | |

| Polar Aprotic | Chloroform | Slightly Soluble[1][4] |

| Non-Polar | Non-Polar Solvents | Almost Insoluble[1] |

Experimental Determination of Solubility

To empower researchers to ascertain precise solubility parameters under their specific experimental conditions, this guide outlines a robust and widely accepted methodology: the Shake-Flask Method followed by High-Performance Liquid Chromatography (HPLC) analysis. This protocol is adapted from established practices for compounds of similar chemical nature.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

1. Materials:

-

This compound hydrochloride (purity >99%)

-

Solvents of interest (e.g., Purified Water, Ethanol, Methanol, Chloroform)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to permit the settling of excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound hydrochloride in the chosen solvent.

-

Analyze the calibration standards and the diluted sample solution by HPLC.

-

Quantify the concentration of the diluted sample solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound hydrochloride in the original saturated solution, taking into account the dilution factor. The solubility can then be expressed in units such as mg/mL or g/L.

-

Visualizing Experimental and Logical Workflows

To further clarify the experimental process and the solubility relationships, the following diagrams have been generated.

References

- 1. chembk.com [chembk.com]

- 2. This compound Hydrochloride (1:1) | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 3. This compound Hydrochloride Supplier & Manufacturer in China | CAS 40064-34-4 | High Purity Chemical | Specifications, Safety & Applications [pipzine-chem.com]

- 4. This compound hydrochloride | 5382-19-4 [chemicalbook.com]

4-Chloropiperidine chemical structure and IUPAC name

An In-depth Technical Guide to 4-Chloropiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. It details its chemical structure, properties, synthesis, and safety protocols, presenting quantitative data in accessible tables and illustrating key processes with diagrams.

This compound is a six-membered heterocyclic amine. The piperidine (B6355638) ring is substituted with a chlorine atom at the fourth position.

IUPAC Name: this compound[1]

Chemical Formula: C₅H₁₀ClN[1]

Chemical Structure:

References

An In-depth Technical Guide to 4-Chloropiperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloropiperidine, a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, outlines a common synthetic protocol, and illustrates its crucial role in the development of therapeutic agents.

Core Molecular Information

This compound is a cyclic amine that is frequently utilized in its free base form or as a more stable hydrochloride salt. The presence of the chlorine atom at the 4-position makes it a versatile intermediate for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

The molecular formula for this compound is C₅H₁₀ClN.[1] Its molecular weight is 119.59 g/mol .[1] The hydrochloride salt (this compound HCl) has a molecular formula of C₅H₁₁Cl₂N and a molecular weight of 156.05 g/mol .[2]

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its hydrochloride salt, providing a valuable resource for experimental design and process development.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₅H₁₀ClN | C₅H₁₁Cl₂N |

| Molecular Weight | 119.59 g/mol | 156.05 g/mol |

| Appearance | - | White crystalline solid[2] |

| Boiling Point | 60 °C at 11 mmHg[3] | 216.7 °C at 760 mmHg[2] |

| Melting Point | - | 200-201 °C[2] |

| Density | 1.09 g/cm³[3] | - |

| Solubility | - | Soluble in water and ethanol[2] |

| Flash Point | - | 84.9 °C[2] |

| Vapor Pressure | - | 0.114 mmHg at 25 °C[2] |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of 4-hydroxypiperidine (B117109) using a chlorinating agent such as thionyl chloride. The following protocol is a generalized procedure based on established chemical principles.

Objective: To synthesize this compound from 4-hydroxypiperidine.

Materials:

-

4-hydroxypiperidine

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine in anhydrous dichloromethane. Cool the solution in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the cooled solution of 4-hydroxypiperidine via a dropping funnel. The reaction is exothermic and care should be taken to maintain a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by distillation under reduced pressure.

Note: For the synthesis of this compound hydrochloride, the free base can be dissolved in a suitable solvent like diethyl ether and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate can then be collected by filtration.

Role in Drug Development and Logical Workflow

This compound is not typically a pharmacologically active molecule itself but serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its piperidine (B6355638) core is a common scaffold in centrally acting drugs. A prominent example of its application is in the synthesis of butyrophenone (B1668137) antipsychotics, such as Haloperidol.[4] The following diagram illustrates the logical workflow from this compound to this class of therapeutic agents.

Caption: Synthetic pathway from 4-Hydroxypiperidine to Haloperidol via this compound.

This workflow highlights the strategic importance of this compound as a precursor, enabling the coupling of the piperidine ring with other pharmacophoric fragments to construct the final drug molecule. The versatility of the 4-chloro position allows for its reaction with various nucleophiles, making it a cornerstone in combinatorial chemistry and drug discovery programs aimed at developing novel therapeutics for neurological disorders.[4]

References

Spectroscopic Characterization of 4-Chloropiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloropiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. Due to the limited availability of experimentally derived public data for the free base, the NMR data is based on computational predictions and should be used as a reference. The IR and MS data are based on the analysis of functional groups and isotopic distribution.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| ~3.4 - 3.6 | m | H-4 | ~58 - 62 |

| ~3.0 - 3.2 | m | H-2e, H-6e | ~48 - 52 |

| ~2.6 - 2.8 | m | H-2a, H-6a | ~35 - 39 |

| ~2.0 - 2.2 | m | H-3e, H-5e | |

| ~1.8 - 2.0 | m | H-3a, H-5a | |

| ~1.5 - 1.7 | br s | N-H |

Note: Predicted using online NMR prediction tools. The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions. 'e' denotes equatorial and 'a' denotes axial protons.

Table 2: Infrared (IR) Spectroscopic Data (Expected)

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 3300 - 3500 | Medium, Broad | N-H Stretch |

| 2850 - 3000 | Strong | C-H Stretch (Aliphatic) |

| 1400 - 1500 | Medium | C-H Bend |

| 1000 - 1200 | Medium | C-N Stretch |

| 600 - 800 | Strong | C-Cl Stretch |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₅H₁₀ClN |

| Molecular Weight | 119.59 g/mol |

| Exact Mass | 119.0502 u |

| Expected Key Fragments (m/z) | Interpretation |

| 119/121 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 84 | [M - Cl]⁺ |

| 56 | [C₄H₈]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and purity assessment of this compound.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small drop of TMS to the solution to serve as an internal standard (δ 0.00 ppm).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Instrumentation:

-

FTIR Spectrometer

Materials:

-

This compound sample (liquid or solid hydrochloride salt)

-

Potassium bromide (KBr) plates (for liquid) or KBr powder (for solid)

-

Mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation (Liquid Sample - Thin Film):

-

Place a small drop of liquid this compound onto a clean, dry KBr plate.

-

Carefully place a second KBr plate on top to create a thin film of the sample between the plates.

-

-

Sample Preparation (Solid Sample - KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound hydrochloride with approximately 100 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the prepared sample (KBr plates or pellet) in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or KBr pellet without sample) and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., N-H, C-H, C-N, C-Cl).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass Spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol or acetonitrile (B52724) for ESI)

Procedure:

-

Sample Preparation:

-

For EI-MS: Introduce a small amount of the volatile sample directly into the ion source, often via a heated probe or gas chromatography inlet.

-

For ESI-MS: Prepare a dilute solution of the sample in a suitable solvent.

-

-

Data Acquisition:

-

EI-MS:

-

Ionize the sample using a beam of electrons (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

-

-

ESI-MS:

-

Infuse the sample solution into the ESI source.

-

Apply a high voltage to generate charged droplets, leading to the formation of gas-phase ions.

-

Scan an appropriate mass range.

-

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ in EI, [M+H]⁺ in ESI). Note the characteristic isotopic pattern for chlorine (a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound and the logical relationship between the different spectroscopic techniques in structure elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data in structure elucidation.

4-Chloropiperidine reactivity with common nucleophiles

An In-depth Technical Guide to the Reactivity of 4-Chloropiperidine with Common Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the reactivity of N-protected this compound, a pivotal intermediate in modern medicinal and materials chemistry. The strategic importance of this building block lies in the labile nature of its C-4 chloro substituent, which allows for facile nucleophilic substitution to introduce a wide array of functional groups. This document outlines the core reaction mechanisms, provides quantitative data on reactivity with various nucleophiles, and presents detailed experimental protocols for key transformations.

Core Reactivity and Mechanistic Pathways

The displacement of the chloride from the 4-position of an N-protected piperidine (B6355638) ring primarily proceeds through two competitive mechanisms: a direct bimolecular nucleophilic substitution (SN2) and a pathway involving neighboring group participation (NGP) via a bicyclic azetidinium ion intermediate. The operative mechanism is influenced by the nature of the nucleophile, the solvent, and the protecting group on the piperidine nitrogen.

-

SN2 Pathway: Strong, soft, and unhindered nucleophiles favor a direct backside attack on the C-4 carbon, leading to inversion of stereochemistry. This is a concerted, one-step mechanism.

-

Azetidinium Ion Pathway: The lone pair of the piperidine nitrogen can act as an internal nucleophile, displacing the chloride to form a highly strained and electrophilic bicyclic azetidinium cation. This intermediate is then rapidly attacked by an external nucleophile. This two-step process is often faster than the direct SN2 reaction, especially with less potent nucleophiles, and can lead to retention of stereochemistry.

Reactivity with Common Nucleophiles: A Quantitative Overview

The choice of nucleophile dictates the reaction conditions and outcomes. N-tert-butoxycarbonyl (Boc) is the most common protecting group for these reactions, enhancing stability and solubility.[1] The following table summarizes typical reaction conditions and reported yields for the substitution on N-Boc-4-chloropiperidine.

| Nucleophile Type | Example Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Nitrogen | Aniline | 1,2-DCE | Acetic Acid (cat.), then NaBH(OAc)₃ | RT | 1 + 12 | ~82% | Reductive amination from the corresponding ketone is more common, but direct substitution is feasible.[2] |

| Sodium Azide (B81097) (NaN₃) | DMF | - | 80-100 | 12-24 | >90% | A highly efficient and common transformation.[3] | |

| Oxygen | Sodium Phenoxide | DMF / Toluene | K₂CO₃ / NaH | 80-110 | 10-16 | 50-85% | Conditions adapted from analogous tosylate displacement.[4] |

| Sulfur | Sodium Thiophenoxide | DMF / THF | K₂CO₃ / NaH | 25-60 | 2-8 | >90% | Thiolates are highly potent nucleophiles for this reaction. |

| Carbon | Sodium Cyanide (NaCN) | DMSO | - | 90-120 | 2-5 | ~87% | DMSO is an excellent solvent due to the solubility of NaCN.[5][6] |

| Lithium Diphenylcuprate | THF / Et₂O | - | -78 to 0 | 2-4 | 60-80% | Gilman reagents are effective for SN2 on secondary halides where Grignards fail.[7] |

Experimental Protocols

The following protocols provide detailed methodologies for common and representative nucleophilic substitution reactions on N-Boc-4-chloropiperidine.

General Experimental Workflow

Most substitution reactions on N-Boc-4-chloropiperidine follow a similar workflow, encompassing reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of tert-butyl 4-azidopiperidine-1-carboxylate (Nitrogen Nucleophile)

This procedure details the highly reliable and efficient substitution with sodium azide.

-

Materials:

-

tert-butyl this compound-1-carboxylate (1.0 eq)

-

Sodium azide (NaN₃) (1.5 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-4-chloropiperidine (1.0 eq) and sodium azide (1.5 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting material.

-

Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

-

Stir vigorously for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).

-

Extract the aqueous phase with diethyl ether (3 x 5 volumes).

-

Combine the organic layers and wash with brine (2 x 5 volumes) to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product is often of high purity, but can be further purified by flash column chromatography on silica (B1680970) gel if necessary.

-

Protocol 2: Synthesis of tert-butyl 4-cyanopiperidine-1-carboxylate (Carbon Nucleophile)

This protocol utilizes sodium cyanide in DMSO, a powerful combination for cyanation reactions.[5][6] Extreme caution must be exercised when working with cyanides. All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment must be worn. All glassware must be decontaminated with bleach solution after use.

-

Materials:

-

tert-butyl this compound-1-carboxylate (1.0 eq)

-

Sodium cyanide (NaCN) (1.8 eq)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-chloropiperidine (1.0 eq) in anhydrous DMSO (approx. 0.5 M).

-

In a separate flask, dissolve sodium cyanide (1.8 eq) in a minimal amount of warm DMSO. Caution: Exothermic process may occur.

-

Add the sodium cyanide solution dropwise to the solution of the starting material.

-

Heat the resulting mixture to 90-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into a large volume of ice-water (approx. 20 volumes relative to DMSO).

-

Extract the product from the aqueous phase with ethyl acetate (3 x 10 volumes). The separation may be slow due to residual DMSO; washing with additional brine can aid phase separation.

-

Combine the organic extracts and wash thoroughly with brine (3-4 x 10 volumes) to remove all DMSO.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-cyanopiperidine (B19701) product.

-

References

- 1. Synthesis of tert-butyl 4-(amino methyl)-4-phenyl-1-piperidine carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Role of 4-Chloropiperidine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropiperidine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the presence of a reactive chlorine atom at the 4-position of the piperidine (B6355638) ring, which allows for a variety of chemical transformations. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, detailed experimental protocols for key reactions, and quantitative data to support synthetic planning.

Core Reactivity and Mechanisms of Action

The synthetic utility of this compound is primarily centered around two main types of transformations: nucleophilic substitution at the C4 position and palladium-catalyzed cross-coupling reactions. The piperidine nitrogen also allows for further functionalization, making it a highly adaptable scaffold.

Nucleophilic Substitution Reactions

The carbon-chlorine bond in this compound is susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via an SN2 mechanism, where the nucleophile displaces the chloride leaving group. The piperidine nitrogen can be either protected (e.g., with a Boc or tosyl group) or unprotected, which can influence the reactivity and solubility of the substrate.

Common nucleophiles employed in reactions with this compound include:

-

Amines (N-Alkylation): Primary and secondary amines react with this compound to form 4-amino-substituted piperidines. This is a fundamental transformation for the introduction of the piperidine moiety into more complex molecules.

-

Alcohols and Thiols (O- and S-Alkylation): Alkoxides and thiolates can displace the chloride to form the corresponding ethers and thioethers.

-

Other Nucleophiles: Carbanions and other carbon-based nucleophiles can also be used to form new carbon-carbon bonds at the 4-position.

The general mechanism for nucleophilic substitution is illustrated below:

Caption: General mechanism of nucleophilic substitution at the C4 position of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can also participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Two of the most important examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly effective method for forming a new carbon-carbon bond between the piperidine ring and an aryl or vinyl group.

The catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between this compound and an amine, catalyzed by a palladium complex. It is a powerful alternative to classical nucleophilic substitution for the synthesis of 4-aminopiperidines, often proceeding under milder conditions and with a broader substrate scope.

The catalytic cycle for the Buchwald-Hartwig amination is shown below:

Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Quantitative Data on this compound Reactions

The following table summarizes yields for the synthesis of various 4-substituted piperidine derivatives from reactions involving this compound precursors.

| Entry | Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene (B11656) oxide | N-Tosylhomoallylamine | trans-2-benzyl-4-chloro-1-tosylpiperidine | NbCl5 | CH2Cl2 | RT | 0.25 | 88 |

| 2 | 4-Methoxystyrene oxide | N-Tosylhomoallylamine | trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine | NbCl5 | CH2Cl2 | RT | 0.5 | 85 |

| 3 | Styrene oxide | N-Boc-homoallylamine | trans-tert-butyl 2-benzyl-4-chloropiperidine-1-carboxylate | NbCl5 | CH2Cl2 | RT | 0.25 | 93 |

| 4 | N-methylpiperidin-4-ol | Thionyl chloride | N-methyl-4-chloropiperidine | Triethylamine | Dichloromethane | 20-40 | 2 | 80 |

| 5 | N-methyl-2-piperidone | 4-(chloromethyl)-1-trityl-1H-imidazole | N-methyl-4-chloropiperidine | n-BuLi, Diisopropylamine | THF | -78 to RT | 16 | 52 |

| 6 | 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-Bromo-2,2-diphenylbutanenitrile | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | DIPEA | Acetonitrile | 70 | 30 | 66 |

| 7 | 4-(4-chlorophenyl)-4-hydroxypiperidine | N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide | Loperamide (B1203769) | Na2CO3, KI | Glycerol (B35011) formal | 60 | 2 | 67 |

Detailed Experimental Protocols

Protocol 1: Synthesis of trans-2-benzyl-4-chloro-1-tosylpiperidine.[1]

Materials:

-

Styrene oxide

-

N-Tosylhomoallylamine

-

Niobium pentachloride (NbCl5)

-

Anhydrous methylene (B1212753) chloride (CH2Cl2)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel (100-200 mesh)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of styrene oxide (0.4 g, 3.33 mmol) and N-tosylhomoallylamine (0.5 g, 2.22 mmol) in anhydrous methylene chloride (10 mL) under a nitrogen atmosphere, add Niobium (V) chloride (0.325 g, 1.2 mmol) with stirring.

-

Stir the reaction mixture at room temperature and monitor by TLC (Ethylacetate/Hexane 3:1).

-

After 15 minutes, quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer twice with methylene chloride (2 x 15 mL).

-

Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography over silica gel (100-200 mesh) eluting with Ethyl acetate/Hexane to afford the pure compound as a gummy liquid (0.71 g, 88% yield).

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.6 Hz, 2H), 7.28 (m, 5H), 7.15 (d, J = 6.5 Hz, 2H), 4.42 (m, 1H), 4.13 (m, 1H), 3.74 (dd, J = 11.6, 2.8 Hz, 1H), 3.23 (td, J = 11.3, 3.0 Hz, 1H), 2.82 (m, 2H), 2.38 (s, 3H), 2.17 (m, 1H), 2.05 (m, 1H), 1.62 (m, 2H).

-

¹³C NMR (400 MHz, CDCl₃): δ 21.4, 35.8, 36.6, 37.0, 40.4, 52.9, 55.4, 127, 129, 129.2, 131.

-

HRMS: m/z = 364.80 (M⁺+H).

Protocol 2: Synthesis of Loperamide.[2][3]

Materials:

-

4-(4-chlorophenyl)-4-hydroxypiperidine

-

N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide

-

Sodium carbonate (Na2CO3)

-

Potassium iodide (KI)

-

Glycerol formal

-

Isopropanol (B130326) saturated with hydrochloric acid

-

Water

Procedure:

-

Weigh and dissolve 4-(4-chlorophenyl)-4-hydroxypiperidine (0.111 g, 0.52 mmol), sodium carbonate (0.062 g, 0.58 mmol), and potassium iodide (0.0009 g) in 0.5 mL of glycerol formal.

-

Stir the resulting mixture for 15 minutes.

-

Add N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide (0.2089 g, 0.603 mmol) and heat the mixture at 60°C.

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Centrifuge the crude product at 18000 rpm for 30 minutes at 40°C and separate the two phases.

-

To the supernatant, add 0.65 mL of isopropanol saturated with hydrochloric acid and stir for 20 minutes.

-

Add 1 mL of H₂O and stir for an additional 15 minutes.

-

Centrifuge the mixture at 9000 rpm for 1 hour at 21°C and remove the supernatant.

-

Wash the obtained solid with water, decant, and dry under vacuum to yield loperamide hydrochloride as a white solid (67% yield).

Synthetic Workflows in Drug Development

This compound and its derivatives are crucial intermediates in the multi-step synthesis of numerous pharmaceuticals. The following diagrams illustrate the synthetic workflows for two prominent drugs, Loperamide and Fentanyl, highlighting the central role of the piperidine scaffold.

Loperamide Synthesis Workflow

Caption: A simplified workflow for the synthesis of the anti-diarrheal drug, Loperamide.[1][2]

Fentanyl Synthesis Workflow

Caption: An optimized synthetic route to the potent analgesic, Fentanyl.[3][4]

Conclusion

This compound is a cornerstone building block in modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. A thorough understanding of its reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions is essential for its effective utilization in drug discovery and development. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in this dynamic field.

References

The Synthesis of 4-Chloropiperidine: A Journey Through a Century of Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-chloropiperidine scaffold is a cornerstone in the synthesis of a multitude of pharmaceutical agents and research chemicals. Its strategic importance lies in its bifunctional nature, possessing a reactive chloro-group amenable to nucleophilic substitution and a secondary amine that allows for diverse derivatization. This technical guide delves into the discovery and historical evolution of synthetic routes to this compound, presenting a comprehensive overview from seminal early 20th-century reactions to contemporary high-efficiency methodologies.

A Historical Perspective: From Classical Reactions to Modern Efficiency

The journey of this compound synthesis began in an era of foundational organic chemistry, with early methods often characterized by harsh reaction conditions and modest yields. A pivotal moment in the synthesis of related N-heterocyclic compounds was the advent of the von Braun reaction , first described by Julius von Braun in 1900.[1] This reaction, involving the treatment of a tertiary amine with cyanogen (B1215507) bromide, leads to the cleavage of a C-N bond, yielding a cyanamide (B42294) and an alkyl bromide.[1][2] While initially focused on acyclic and alkaloid structures, its principles were extended to cyclic amines, offering a pathway to halogenated piperidines.

One of the earliest and most straightforward approaches to this compound involves the direct substitution of the hydroxyl group in piperidin-4-ol. Classical methods employed reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reactions, while conceptually simple, often required harsh conditions and could be complicated by side reactions, leading to variable yields.

The mid-20th century saw the refinement of these chlorination reactions and the exploration of alternative precursors. The use of N-protected piperidine (B6355638) derivatives, such as N-benzyl or N-tosyl piperidin-4-ol, became more common to improve solubility and control reactivity.

The late 20th and early 21st centuries have witnessed a paradigm shift towards more efficient, selective, and milder synthetic methods. The development of catalyst-driven reactions and novel cyclization strategies has significantly improved the accessibility of this compound and its derivatives. A notable modern advancement is the Niobium(V) chloride (NbCl₅) mediated aza-Prins type cyclization of epoxides and homoallylic amines, which provides access to substituted 4-chloropiperidines in high yields (80-93%).[3]

Comparative Analysis of Key Synthetic Methodologies

The evolution of this compound synthesis is best illustrated by comparing the quantitative data of classical and modern methods. The following table summarizes key parameters for selected synthetic routes.

| Method | Starting Material(s) | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Classical Chlorination | Piperidin-4-ol or N-substituted piperidin-4-ol | SOCl₂, PCl₅ | 40-60 | Readily available starting materials, simple concept | Harsh conditions, potential for side reactions, moderate yields |

| von Braun Reaction Variant | N-Methyl-4-chloropiperidine | 1-Chloroethyl chloroformate | ~70 (multi-step) | Effective for N-dealkylation and chlorination | Use of toxic reagents, multi-step process |

| Modern Chlorination | N-Methylpiperidin-4-ol | Thionyl chloride, Triethylamine (B128534) | ~80 | Higher yield, milder conditions than classical methods | Requires N-alkylation of the starting material |

| Aza-Prins Cyclization | Epoxides and Homoallylic amines | NbCl₅ | 80-93 | High yield, stereoselective, mild conditions | Requires more complex starting materials |

Detailed Experimental Protocols

Classical Approach: Chlorination of N-Methylpiperidin-4-ol

This method represents a significant improvement over the direct chlorination of unprotected piperidin-4-ol, offering higher yields and better control.

Procedure:

-

In a reaction flask, dissolve N-methylpiperidin-4-ol (115.2 g, 1 mol) and triethylamine (506.0 g, 5 mol) in dichloromethane (B109758) (955.0 g).

-

Stir the mixture well and control the temperature between 20°C and 40°C.

-

Add thionyl chloride (234.9 g, 2 mol) dropwise to the solution.

-

After the addition is complete, continue stirring the reaction at 40°C for 2 hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, quench the reaction by adding water (1000.0 g).

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane (2 x 250.0 g).

-

Combine the organic layers and evaporate the solvent to dryness.

-

Distill the residue under reduced pressure to obtain N-methyl-4-chloropiperidine as a light yellow liquid (yield: ~80%).[4]

Modern Approach: NbCl₅ Mediated Aza-Prins Type Cyclization

This contemporary method showcases the power of Lewis acid catalysis in achieving high efficiency and selectivity.

General Procedure:

-

To a solution of an epoxide (e.g., styrene (B11656) oxide, 0.4 g, 3.33 mmol) and a homoallylic amine (e.g., N-tosylhomoallylamine, 0.5 g, 2.22 mmol) in anhydrous methylene (B1212753) chloride (10 mL) under a nitrogen atmosphere, add Niobium(V) chloride (0.325 g, 1.2 mmol) with stirring.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (Ethylacetate/Hexane 3:1).

-

After approximately 15 minutes, quench the reaction with water.

-

Separate the organic layer and extract the aqueous layer twice with methylene chloride (2 x 15 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (100-200 mesh) using an ethyl acetate/hexane eluent to yield the pure this compound derivative (yields ranging from 80 to 93%).[3]

Visualizing the Synthetic Pathways

The logical flow and key transformations in the synthesis of this compound can be effectively visualized using diagrams.

Caption: Classical chlorination of piperidin-4-ol.

Caption: von Braun reaction variant for N-demethylation.

Caption: NbCl₅ mediated aza-Prins cyclization.

Conclusion

The synthesis of this compound has undergone a remarkable evolution, mirroring the broader advancements in organic synthesis. From the early, often forceful, chlorination methods to the elegant and highly efficient catalytic cyclizations of today, the quest for better access to this vital building block continues. The methods presented herein provide a comprehensive toolkit for researchers and drug development professionals, enabling the strategic synthesis of novel compounds with potential therapeutic applications. The ongoing development of even more sustainable and atom-economical routes will undoubtedly shape the future of piperidine chemistry.

References

4-Chloropiperidine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloropiperidine. The information herein is critical for ensuring the integrity and reliability of this compound in research and development settings. This guide synthesizes available data on its chemical properties, potential degradation pathways, and best practices for handling and storage to maintain its quality over time.

Chemical Stability Profile

This compound is a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its stability is a key factor in its successful application. While specific kinetic data on the degradation of this compound is not extensively documented in publicly available literature, its chemical structure suggests susceptibility to certain degradation pathways, primarily hydrolysis and oxidation. The hydrochloride salt form is also noted to be hygroscopic.[2]

Factors Influencing Stability

Several environmental factors can influence the stability of this compound:

-

Temperature: Elevated temperatures can accelerate decomposition. Thermal decomposition may lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation through radical mechanisms.

-

Moisture: As a hygroscopic compound (in its hydrochloride salt form), this compound can absorb moisture from the air.[2] Water can act as a reactant in hydrolytic degradation.

-

pH: The stability of this compound is expected to be pH-dependent. Acidic or alkaline conditions can catalyze hydrolysis of the chloro group.

-

Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the piperidine (B6355638) ring.

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of this compound, the following storage and handling conditions are recommended. These are summarized from various supplier safety data sheets and general chemical safety guidelines.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Specific recommendations often include refrigeration (2-8°C) or freezing.[1] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2] | To prevent oxidative degradation from atmospheric oxygen. |

| Container | Keep in a tightly sealed, original container. | To prevent exposure to moisture and air. |

| Light Exposure | Protect from light. | To avoid photolytic degradation. |

| Incompatible Materials | Store away from oxidizing agents and strong acids. | To prevent chemical reactions that could lead to degradation or hazardous situations. |

Handling Precautions

-

Handle in a well-ventilated area to avoid inhalation of vapors.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, two primary degradation pathways are plausible: hydrolysis and oxidation.

Hydrolysis

The carbon-chlorine bond in this compound is susceptible to nucleophilic substitution by water, leading to the formation of 4-hydroxypiperidine (B117109) and hydrochloric acid. This reaction can be catalyzed by both acidic and basic conditions. A study on the solvolysis of the analogous 4-bromopiperidine (B2556637) supports the likelihood of this pathway.[3]

References

Theoretical Analysis of 4-Chloropiperidine Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropiperidine is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a multitude of pharmaceutical agents. Understanding its reactivity and the underlying reaction mechanisms is crucial for optimizing synthetic routes and developing novel molecular entities. This technical guide provides a comprehensive overview of the theoretical approaches used to study the reaction mechanisms of this compound, with a focus on nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. Due to a notable scarcity of specific theoretical studies on this compound in the current literature, this document establishes a framework for such investigations. It details the computational methodologies, outlines hypothetical experimental protocols for theoretical calculations, and presents illustrative data based on analogous systems. The guide is intended to serve as a foundational resource for researchers embarking on the computational analysis of this compound's reactivity.

Introduction to this compound Reactivity

The this compound scaffold is a common feature in a wide array of biologically active compounds. The chlorine atom at the C4 position represents a versatile functional handle, allowing for the introduction of various substituents through nucleophilic substitution or the formation of a double bond via elimination. The piperidine (B6355638) ring can exist in a chair conformation, with the chlorine atom occupying either an axial or equatorial position. The conformational preference and the nature of the nitrogen substituent (e.g., protonated, free amine, or protected) significantly influence the reaction pathway.

The primary reaction mechanisms anticipated for this compound are:

-

Nucleophilic Substitution (SN1 and SN2): Replacement of the chlorine atom by a nucleophile.

-

Elimination (E1 and E2): Removal of hydrogen chloride to form a tetrahydropyridine (B1245486) derivative.

Theoretical and computational chemistry provide powerful tools to elucidate these mechanisms, offering insights into transition state geometries, activation energies, and reaction kinetics that can be difficult to obtain through experimental means alone.

Core Reaction Mechanisms: A Theoretical Perspective

The competition between SN1, SN2, E1, and E2 pathways is governed by several factors, including the strength of the nucleophile/base, the solvent, and the steric and electronic properties of the substrate. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model these intricate relationships.

Nucleophilic Substitution Reactions

SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion leaves simultaneously. The reaction proceeds through a pentacoordinate transition state. For this compound, an SN2 reaction would involve the backside attack of the nucleophile, leading to an inversion of stereochemistry at the C4 position.

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, followed by the attack of the nucleophile. The stability of the secondary carbocation at the C4 position of the piperidine ring is a critical factor in the viability of this pathway.

Elimination Reactions

E2 Mechanism: This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the one bearing the chlorine, while the C-Cl bond breaks and a double bond is formed. The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group is a key feature of this mechanism.

E1 Mechanism: This is a two-step process that shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. In the second step, a base removes an adjacent proton to form a double bond.

Computational Methodology for Reaction Mechanism Studies

The theoretical investigation of reaction mechanisms for molecules like this compound typically employs quantum mechanical calculations. Density Functional Theory (DFT) with a suitable functional and basis set is a common and effective approach.

Detailed Protocol for a Typical Computational Study

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the reactants, products, intermediates, and transition states.

-

Method: DFT calculations are performed using a functional such as B3LYP or M06-2X and a basis set like 6-31G(d) or larger. The geometries of all species are optimized without constraints.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

-

Frequency Calculations:

-

Objective: To characterize the nature of the stationary points found during geometry optimization and to calculate zero-point vibrational energies (ZPVE).

-

Method: At the same level of theory as the optimization, vibrational frequencies are calculated.

-

Reactants, Products, Intermediates: All real (positive) frequencies confirm a local minimum on the potential energy surface.

-

Transition States: Exactly one imaginary frequency confirms a first-order saddle point. The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.

-

-

Output: Thermodynamic data such as enthalpy and Gibbs free energy are also obtained from these calculations.

-

-

Intrinsic Reaction Coordinate (IRC) Calculations:

-

Objective: To confirm that a transition state connects the desired reactants and products.

-

Method: Starting from the optimized transition state geometry, the IRC path is followed in both the forward and reverse directions. A successful IRC calculation will lead to the corresponding reactant and product minima.

-

-

Solvation Modeling:

-

Objective: To account for the effect of the solvent on the reaction energetics.

-

Method: Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used. The solvent is represented as a continuous medium with a specific dielectric constant.

-

Quantitative Data Analysis (Illustrative)

The following tables present hypothetical quantitative data for the reaction of this compound with a generic nucleophile/base (Nu-) in a polar aprotic solvent. These values are for illustrative purposes to demonstrate how computational results are typically presented and are based on general knowledge of similar reaction types.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔErxn) in kcal/mol

| Reaction Pathway | Reactant Complex | Transition State (TS) | Product Complex | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) |

| SN2 | This compound + Nu- | [Nu---C4---Cl]- | 4-Nu-piperidine + Cl- | 22.5 | -15.0 |

| E2 | This compound + Nu- | [Nu---H---Cβ---Cα---Cl]- | Tetrahydropyridine + Nu-H + Cl- | 25.0 | -10.5 |

| SN1 (Rate-determining step) | This compound | [Piperidin-4-yl cation]+---Cl- | - | 35.0 | 30.0 |

| E1 (Rate-determining step) | This compound | [Piperidin-4-yl cation]+---Cl- | - | 35.0 | 30.0 |

Table 2: Key Geometric Parameters of a Hypothetical SN2 Transition State

| Parameter | Description | Value (Å) |

| r(C-Cl) | Distance between the carbon at C4 and the leaving chlorine atom. | 2.35 |

| r(C-Nu) | Distance between the carbon at C4 and the incoming nucleophile. | 2.20 |

| ∠(Nu-C-Cl) | Angle between the nucleophile, C4 carbon, and chlorine. | 178.5° |

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of a computational study and the potential energy surfaces of the reaction mechanisms.

Caption: A typical workflow for the computational investigation of a chemical reaction mechanism.

Caption: A simplified representation of the SN2 reaction pathway for this compound.

Caption: The rate-determining first step common to both SN1 and E1 mechanisms.

Conclusion

While specific theoretical studies on the reaction mechanisms of this compound are not extensively reported, this guide outlines the established computational methodologies that can be applied to rigorously investigate its reactivity. By employing DFT calculations to map out the potential energy surfaces for SN1, SN2, E1, and E2 pathways, researchers can gain valuable, quantitative insights into the factors that control reaction outcomes. The protocols and illustrative data presented here serve as a robust starting point for future computational work in this area, which is of significant interest to the fields of organic synthesis and drug development. Such studies are essential for the rational design of synthetic routes and the prediction of reactivity for this important class of heterocyclic compounds.

A Comprehensive Technical Guide to 4-Chloropiperidine Hydrochloride: Physical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physical properties of 4-Chloropiperidine hydrochloride, a pivotal intermediate in pharmaceutical synthesis. The information is presented to support research, development, and quality control activities, with a focus on accurate data, experimental context, and practical application.

Core Physical and Chemical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1][2] Its hydrochloride salt form enhances stability and solubility, making it a versatile reagent in various chemical transformations.[3]

The key physical properties of this compound hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁Cl₂N | [3][4] |

| Molecular Weight | 156.05 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid/powder | [1][2][6] |

| Melting Point | Approximately 134-138 °C or 225-230 °C | [2][6] |

| Boiling Point | Decomposes before boiling | [7] |

| Solubility | Soluble in water and ethanol.[2] Slightly soluble in chloroform (B151607) and almost insoluble in non-polar solvents.[2] | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the determination of the key physical properties of this compound hydrochloride.

Melting Point Determination

The melting point of this compound hydrochloride is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound hydrochloride is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the bulb of the thermometer is aligned with the sample.[8] This assembly is then placed in a melting point apparatus, such as a Thiele tube or an automated digital instrument.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.[8]

Solubility Determination

Understanding the solubility profile of this compound hydrochloride is essential for its use in reactions, purifications, and formulations.

Methodology:

-

Solvent Selection: A range of solvents, from polar (e.g., water, ethanol) to non-polar (e.g., hexane), are selected for testing.

-

Sample Preparation: A pre-weighed amount of this compound hydrochloride (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each selected solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The mixtures are agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature.[9] The solubility is then visually assessed and categorized as soluble (dissolves completely), partially soluble, or insoluble.[9] For quantitative analysis, the concentration of the saturated solution can be determined using techniques like HPLC or UV-Vis spectroscopy.

Application in Pharmaceutical Synthesis: The Synthesis of Loratadine

This compound hydrochloride is a crucial building block in the synthesis of various pharmaceuticals, most notably the second-generation antihistamine, Loratadine.[10][11] The piperidine (B6355638) ring of this compound is incorporated into the final tricyclic structure of Loratadine.

The following diagram illustrates a generalized workflow for the synthesis of Loratadine, highlighting the role of a this compound derivative.

Caption: Generalized workflow for the synthesis of Loratadine.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chembk.com [chembk.com]

- 3. CAS 5382-19-4: this compound hydrochloride [cymitquimica.com]

- 4. This compound hydrochloride | C5H11Cl2N | CID 20505836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound Hydrochloride Supplier & Manufacturer in China | CAS 40064-34-4 | High Purity Chemical | Specifications, Safety & Applications [pipzine-chem.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. drpress.org [drpress.org]

- 11. researchgate.net [researchgate.net]

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the 4-Chloropiperidine Ring System

For Researchers, Scientists, and Drug Development Professionals

The 4-chloropiperidine ring system stands as a pivotal structural motif in the landscape of modern drug discovery and organic synthesis. Its prevalence in a wide array of biologically active molecules, from central nervous system agents to anticancer therapeutics, underscores its importance as a versatile building block. The presence of the chlorine atom at the 4-position not only influences the molecule's physicochemical properties but also serves as a reactive handle for extensive chemical derivatization, enabling the exploration of vast chemical spaces. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of the this compound ring system, with a focus on its synthesis, reactivity, conformational analysis, and applications in medicinal chemistry. All quantitative data is summarized in structured tables, and key experimental protocols are detailed to facilitate practical application.

Synthesis of the this compound Ring System

The construction of the this compound scaffold can be achieved through various synthetic strategies. A notable and efficient method is the Niobium(V) chloride (NbCl5) mediated aza-Prins type cyclization of epoxides and homoallylic amines. This approach offers good yields, ranging from 80 to 93%, and stereoselectivity, typically affording the trans-isomer as the major product.[1]

Niobium(V) Chloride Mediated Aza-Prins Type Cyclization

The aza-Prins reaction is a well-established method for constructing piperidine (B6355638) rings. In this modified approach, NbCl5 acts as a potent Lewis acid, activating the epoxide ring for nucleophilic attack by the homoallylic amine. The subsequent intramolecular cyclization and trapping of the resulting carbocation by a chloride ion from NbCl5 furnishes the desired this compound derivative. The reaction is generally fast, often completing within 15 minutes at room temperature.[1]

The proposed mechanism involves the NbCl5-mediated opening of the epoxide ring, followed by an intramolecular hydroamination and rearrangement to form a piperidinyl carbonium ion. The readily available chloride ion from the Lewis acid then attacks the carbocation at the 4-position to yield the final product.[1]

-

To a solution of styrene (B11656) oxide (0.4 g, 3.33 mmol) and N-tosylhomoallylamine (0.5 g, 2.22 mmol) in anhydrous methylene (B1212753) chloride (10 mL) under a nitrogen atmosphere, add Niobium(V) chloride (0.325 g, 1.2 mmol) with stirring.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:1) eluent system.

-

After approximately 15 minutes, quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer twice with methylene chloride (2 x 15 mL).

-

Combine the organic extracts and dry over anhydrous Na2SO4.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (100-200 mesh) using an ethyl acetate/hexane eluent system to afford the pure trans-2-benzyl-4-chloro-1-tosylpiperidine as a gummy liquid (0.71 g, 88% yield).

| Compound | 1H NMR (400 MHz, CDCl3), δ (ppm) | 13C NMR (100 MHz, CDCl3), δ (ppm) | HRMS (m/z) |